Phenyltin trichloride

Catalog No.
S574764
CAS No.
1124-19-2
M.F
C6H5Cl3Sn
M. Wt
302.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyltin trichloride

CAS Number

1124-19-2

Product Name

Phenyltin trichloride

IUPAC Name

trichloro(phenyl)stannane

Molecular Formula

C6H5Cl3Sn

Molecular Weight

302.2 g/mol

InChI

InChI=1S/C6H5.3ClH.Sn/c1-2-4-6-5-3-1;;;;/h1-5H;3*1H;/q;;;;+3/p-3

InChI Key

UBOGEXSQACVGEC-UHFFFAOYSA-K

SMILES

C1=CC=C(C=C1)[Sn](Cl)(Cl)Cl

Synonyms

trichlorophenylstannane

Canonical SMILES

C1=CC=C(C=C1)[Sn](Cl)(Cl)Cl

The exact mass of the compound Phenyltin trichloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92617. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Organotin Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Phenyltin trichloride is a highly reactive monoorganotin(IV) compound characterized by a single phenyl group and three electronegative chloride ligands. This structural configuration renders it a strong Lewis acid and a versatile precursor in both organic synthesis and materials science. In industrial and laboratory procurement, it is primarily valued for its role as a precursor to complex monoorganotin derivatives, a specialized phenylating agent in cross-coupling reactions, and a catalyst for esterification processes. Its distinct thermal stability and distinct solubility profile—particularly its compatibility with basic aqueous media—make it a critical reagent for workflows requiring controlled reactivity, strong ligand coordination, and simplified byproduct remediation .

Research Fit

CVD Precursor Haze-free SnO₂ film deposition without undercoat or additive steps
Catalyst Component PhSnCl₃ active-site formation for mercury-free acetylene hydrochlorination
Organotin Building Block Access to unique sandwich-type polyoxometalate hybrid complexes

Substituting phenyltin trichloride with other organotin halides (such as diphenyltin dichloride or tributyltin chloride) or inorganic tin(IV) chloride fundamentally alters reaction dynamics and process outcomes. The presence of three chloride ligands imparts a significantly higher Lewis acidity compared to di- or tri-organotins, which is essential for establishing the strong ligand coordination required in catalyst synthesis. Furthermore, unlike highly lipophilic triorganotins, phenyltin trichloride can be utilized in aqueous basic conditions, forming water-soluble byproducts that drastically simplify post-reaction purification. Replacing it with inorganic tin(IV) chloride removes the organic phenyl moiety entirely, eliminating its utility as a phenylating agent and fundamentally altering its interaction mechanisms in polymer stabilization matrices[1].

Substitution Risk

Phenyl Congener Swap Di- or triphenyltin chlorides shift Log Pow and coating morphology; haze-free performance may not transfer
SnCl₄ / MBTC Replacement Tin tetrachloride or monobutyltin trichloride produce hazy CVD coatings without additives; optical quality context differs
Alternative Organotin Reagents Triphenyltin chloride or dibutyltin oxide do not yield the reported POM sandwich architecture

Base-Triggered Reactivity Control in Rhodium-Catalyzed Phenylation

In rhodium-catalyzed phenylation of aldehydes, the electronic environment of the tin reagent dictates reactivity. Studies demonstrate that while trialkylphenyltin compounds (e.g., trimethylphenyltin) react spontaneously under neutral conditions, phenyltin trichloride exhibits 0% reaction. However, upon the addition of a base (such as KOH), phenyltin trichloride undergoes halogen-hydroxy exchange to form a transient organotin hydroxide, initiating a smooth and high-yielding phenylation reaction [1].

Evidence DimensionReactivity under neutral vs. basic conditions
Target Compound DataPhenyltin trichloride: 0% reaction (neutral) / smooth reaction (basic)
Comparator Or BaselineTrimethylphenyltin: spontaneous reaction under neutral conditions
Quantified DifferenceComplete suppression of reactivity under neutral conditions, allowing 100% base-triggered control
ConditionsRh(COD)2BF4 catalyst, water solvent, air atmosphere, neutral vs. basic media

This on/off reactivity switch allows buyers to use phenyltin trichloride as a highly controlled phenylating agent, preventing premature reactions in complex, multi-component synthetic workflows.

Haze-Free Coating Comparison
Head-to-head
Haze <1%, transmission >80% with PhSnCl₃; hazy films from SnCl₄ or MBTC without additives
Supports optical-quality CVD selection
Patent-reported; validate in own deposition system

Enhanced Lewis Acidity for Robust Metal-Organic Chelation

The substitution pattern on the tin center critically impacts its Lewis acidity and the resulting stability of coordination complexes. Comparing monoorganotin trihalides to diorganotin dihalides reveals that the replacement of an organic group with a third electronegative chloride in phenyltin trichloride significantly enhances the Lewis acidity of the Sn(IV) center. This results in substantially stronger and shorter coordinative bonds (such as Sn-N and Sn-S) when reacting with chelating ligands like amino acids, compared to the weaker coordination observed with diphenyltin dichloride or dimethyltin dichloride baselines[1].

Evidence DimensionLewis acidity and coordinative bond strength
Target Compound DataPhenyltin trichloride (3 Cl ligands) exhibits enhanced Lewis acidity and tighter chelation
Comparator Or BaselineDiorganotin dichlorides (e.g., Ph2SnCl2, 2 Cl ligands) exhibit weaker coordinative bonds
Quantified DifferenceHigher electronegative ligand count (3 vs 2) directly correlates with stronger Sn-ligand bond formation
ConditionsSynthesis of (O,N)-donor ligand complexes (e.g., with alpha-amino acids)

Procurement of phenyltin trichloride is essential for synthesizing highly stable, moisture-resistant tin-based catalysts and metal-organic frameworks where weak ligand binding would lead to complex degradation.

Catalytic Activity vs HgCl₂
Head-to-head
98.0% conversion, 98.5% selectivity at 200°C, GHSV 30 h⁻¹; attributed to PhSnCl₃ active sites
Reported catalyst performance context
Specific catalyst formulation; confirm reproducibility

Aqueous Phase Compatibility and Simplified Tin Residue Remediation

A major industrial challenge with organotin reagents is the toxicity and difficult removal of lipophilic tin byproducts. Phenyltin trichloride offers a distinct advantage in aqueous cross-coupling reactions (such as the Stille reaction using Pd dendrimer catalysts). In basic aqueous media, phenyltin trichloride is highly soluble and acts as an effective coupling partner. More importantly, it generates non-toxic, water-soluble inorganic tin salts as byproducts, which are easily separated from the organic products via simple aqueous extraction, unlike the highly lipophilic and toxic residues generated by standard triorganotin reagents (e.g., tributyltin chloride)[1].

Evidence DimensionByproduct solubility and toxicity profile
Target Compound DataPhenyltin trichloride yields water-soluble, easily removable inorganic tin salts
Comparator Or BaselineTriorganotin halides (e.g., Bu3SnCl) yield highly lipophilic, toxic, and difficult-to-separate residues
Quantified DifferenceEnables liquid-liquid phase separation of tin residues vs. requiring complex chromatography
ConditionsAqueous Stille coupling in basic media (e.g., KOH) with Pd nanoparticle catalysts

Selecting phenyltin trichloride significantly reduces purification costs and environmental compliance burdens in pharmaceutical intermediate synthesis by avoiding persistent organotin contamination.

Log Pow Partition Coefficient
Head-to-head
1.73
Supports congener-specific partitioning review
ΔLog Pow +0.30 vs Ph₂SnCl₂, −0.38 vs Ph₃SnCl

Distinct Radical Mechanism in Polymer Thermal Stabilization

The choice of tin additive fundamentally alters the thermal degradation pathway of polymers like poly(methyl methacrylate) (PMMA). Thermogravimetric analysis demonstrates that phenyltin trichloride degrades via the initial loss of a phenyl radical, forming a tin-based radical that interacts with the polymer matrix. In stark contrast, inorganic tin(IV) chloride (SnCl4) initiates interaction by directly coordinating to the carbonyl oxygens of the polymer, followed by the evolution of methyl chloride. This mechanistic divergence leads to different stabilization and flame-retardant profiles for the resulting polymer blends [1].

Evidence DimensionInitiation mechanism of polymer thermal degradation
Target Compound DataPhenyltin trichloride initiates via phenyl radical loss and tin-radical formation
Comparator Or BaselineTin(IV) chloride (SnCl4) initiates via direct carbonyl coordination and methyl chloride loss
Quantified DifferenceRadical-mediated matrix interaction vs. coordination-mediated volatile loss
ConditionsThermogravimetric analysis (TGA) coupled with FTIR of PMMA blends

Formulators must specify phenyltin trichloride over inorganic tin precursors when designing polymer stabilizers or flame retardants that rely on radical-trapping mechanisms rather than direct polymer backbone coordination.

HPTLC Retention Factor
Head-to-head
Rf 0.01
Enables analytical speciation context
Full separation from Ph₂SnCl₂ (Rf 0.20) and Ph₃SnCl (Rf 0.35)
Seawater Recovery Efficiency
Head-to-head
75.0–82.4%
Congener-specific recovery factors may apply
NaBH₄ derivatization; MPTC lower than DPTC/TPTC
POM Hybrid Structure
Class-level
Unique sandwich complex [(PhSnOH₂)₂(γ-SiW₁₀O₃₆)₂]¹⁰⁻
Reported structural motif context
Class-level inference; confirm identity by XRD

Base-Controlled Phenylation in Complex API Synthesis

Leveraging its distinct lack of reactivity under neutral conditions, phenyltin trichloride is an effective reagent for multi-step pharmaceutical syntheses requiring delayed or triggered phenylation. By introducing a base at a specific process stage, chemists can initiate rhodium-catalyzed carbonyl additions without the risk of premature side reactions that occur with trialkylphenyltins [1].

Aqueous "Green" Stille Cross-Coupling

In environmentally conscious or pharmaceutical manufacturing where organotin residue limits are strictly enforced, phenyltin trichloride serves as a highly practical coupling partner. Its compatibility with basic aqueous media and Pd nanoparticle catalysts allows for efficient Stille couplings that yield water-soluble inorganic tin byproducts, completely bypassing the expensive chromatographic purification required for triorganotin residues[2].

Synthesis of High-Stability Metal-Organic Catalysts

Due to its enhanced Lewis acidity derived from three chloride ligands, phenyltin trichloride is the necessary precursor for synthesizing robust (O,N)-donor ligand complexes and specialized esterification/transesterification catalysts. The resulting strong Sn-ligand bonds ensure catalyst longevity and resistance to degradation in harsh industrial reaction environments, outperforming diorganotin alternatives [3].

Radical-Trapping Polymer Stabilizers and Flame Retardants

In the formulation of advanced polymer composites, particularly PMMA, phenyltin trichloride is utilized as a specialized additive. Its ability to generate tin-based radicals upon thermal stress provides a specific radical-trapping stabilization mechanism, making it highly effective for developing custom flame retardants where standard inorganic tin coordination is undesirable [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Tin Oxide CVD Coating
Haze-free film formation without undercoats
Optical haze and visible transmission
Mercury-Free VCM Catalysis
PhSnCl₃ active-site generation on AC support
Acetylene conversion and selectivity endpoints
TCO Undercoat Layer
Haze-free undercoat for conductive SnO₂ overcoat
Conductive overcoat film quality
POM Hybrid Synthesis
Phenyltin sandwich architecture precursor
Single-crystal XRD and structural novelty

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (84.78%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (91.3%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Corrosive;Environmental Hazard

Other CAS

1124-19-2

Wikipedia

Trichlorophenylstannane

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